molecular formula C10H10ClFO2 B14052461 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one

1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one

Cat. No.: B14052461
M. Wt: 216.63 g/mol
InChI Key: OIIWLLZQDASRAR-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound features a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety. Its unique structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ether, THF), low temperatures.

    Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone), room temperature.

Major Products:

    Substitution: 1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-one.

    Reduction: 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-ol.

    Oxidation: 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one.

Scientific Research Applications

1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby modulating biological processes.

Comparison with Similar Compounds

  • 1-Chloro-1-(4-methoxyphenyl)propan-2-one
  • 1-Fluoro-1-(2-methoxyphenyl)propan-2-one
  • 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

Comparison: 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and potential applications. Compared to similar compounds, it offers a distinct balance of electronic and steric effects, making it a valuable intermediate in organic synthesis and a promising candidate for various research applications.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H10ClFO2/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,1-2H3

InChI Key

OIIWLLZQDASRAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC)F)Cl

Origin of Product

United States

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